Stigmatellin a

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

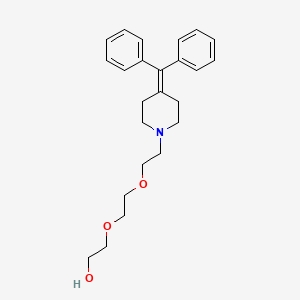

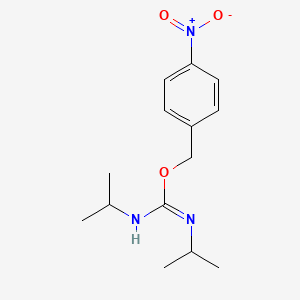

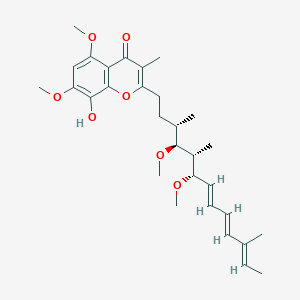

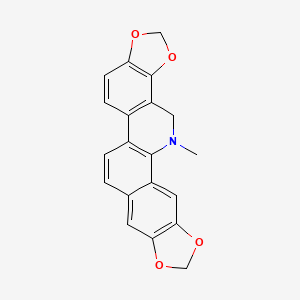

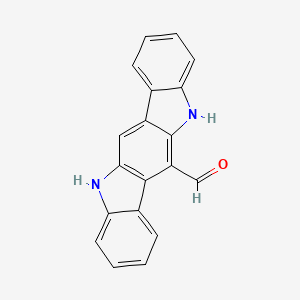

La stigmatelina es un producto natural aislado de la mixobacteria Stigmatella aurantiaca. Es un potente inhibidor del sitio de oxidación de quinol del complejo citocromo bc1 en las mitocondrias y del complejo citocromo b6f de las membranas tilacoides . La stigmatelina tiene una estructura única, que presenta un grupo de cabeza aromático de 5,7-dimetoxi-8-hidroxicromona con una cadena alquenil hidrofóbica en la posición 2 .

Métodos De Preparación

La stigmatelina se suele aislar de la mixobacteria Stigmatella aurantiaca. La biosíntesis de la stigmatelina implica una inusual línea de ensamblaje de la sintetasa de polipéptidos . La ruta sintética incluye la formación del anillo de 5,7-dimetoxi-8-hidroxicromona y la decoración de la cadena alquenil hidrofóbica en la posición 2

Análisis De Reacciones Químicas

La stigmatelina experimenta diversas reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para reacciones de sustitución . Los principales productos formados a partir de estas reacciones incluyen derivados con anillos de cromona o cadenas alquenil modificados .

Aplicaciones en la investigación científica

La stigmatelina tiene varias aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Stigmatellin has several scientific research applications:

Mecanismo De Acción

La stigmatelina ejerce sus efectos uniéndose al sitio de oxidación de quinol del complejo citocromo bc1 en las mitocondrias y del complejo citocromo b6f de las membranas tilacoides . Forma un enlace de hidrógeno con la proteína de hierro-azufre de Rieske, elevando el potencial de punto medio del cúmulo de hierro-azufre y restringiendo el movimiento del dominio citoplasmático de la proteína de Rieske . Esta inhibición interrumpe la cadena de transporte de electrones, lo que lleva a la inhibición de la respiración celular .

Comparación Con Compuestos Similares

La stigmatelina es única debido a su inhibición específica del sitio de oxidación de quinol y a su estructura química distinta. Los compuestos similares incluyen:

Antimicina A: Otro inhibidor del complejo citocromo bc1, pero se une a un sitio diferente y tiene una estructura química diferente.

Mixotiazol: Inhibe el complejo citocromo bc1 en el mismo sitio que la stigmatelina, pero tiene una estructura química diferente.

La estructura única y el sitio de unión específico de la stigmatelina la convierten en una herramienta valiosa para estudiar las cadenas respiratorias mitocondriales y fotosintéticas .

Propiedades

Fórmula molecular |

C30H42O7 |

|---|---|

Peso molecular |

514.6 g/mol |

Nombre IUPAC |

2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one |

InChI |

InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3/b13-11+,14-12+,18-10+/t19-,21+,22-,29-/m0/s1 |

Clave InChI |

UZHDGDDPOPDJGM-CVOZLMQJSA-N |

SMILES |

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |

SMILES isomérico |

C/C=C(\C)/C=C/C=C/[C@@H]([C@@H](C)[C@H]([C@@H](C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |

SMILES canónico |

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |

Pictogramas |

Acute Toxic |

Sinónimos |

stigmatellin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)